molecular formula C24H25ClN2O3S2 B301721 N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide

N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide

Cat. No. B301721
M. Wt: 489.1 g/mol
InChI Key: RHAYCBATNMAWPN-UHFFFAOYSA-N
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Description

N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide, also known as C646, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in cancer research. This compound selectively inhibits the activity of histone acetyltransferase (HAT) p300/CBP, which is a key regulator of gene expression. In

Mechanism of Action

N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide selectively inhibits the activity of p300/CBP, which is a transcriptional co-activator that regulates gene expression by acetylating histones and other transcription factors. By inhibiting p300/CBP activity, N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide alters the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest at the G1 phase and promotes apoptosis by activating the caspase pathway. In addition, N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide inhibits the DNA damage response pathway, which is essential for cancer cell survival. The compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).

Advantages and Limitations for Lab Experiments

One of the advantages of N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide is its specificity towards p300/CBP, which makes it a valuable tool for studying the role of these proteins in cancer biology. However, the compound has some limitations, such as its poor solubility in water and its instability in biological fluids. These limitations can be overcome by using appropriate solvents and storage conditions.

Future Directions

There are several future directions for the research on N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide. One direction is to explore the potential of the compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to investigate the role of p300/CBP in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the optimization of the synthesis method and the development of more potent analogs of N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide could lead to the discovery of novel cancer therapies.
Conclusion:
In conclusion, N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide is a small molecule inhibitor that has shown promising results in cancer research. The compound selectively inhibits the activity of p300/CBP, leading to the inhibition of cancer cell growth. N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide has several biochemical and physiological effects on cancer cells, and it has potential as a cancer therapy. However, further research is needed to fully understand the mechanism of action and the potential of the compound in combination with other cancer therapies.

Synthesis Methods

The synthesis of N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide involves a multi-step process that begins with the reaction between 2-chlorobenzyl mercaptan and ethylene glycol to form the thioether intermediate. The intermediate is then reacted with 4-methyl(phenylsulfonyl)aniline to form the final product, N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide. The synthesis method has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been extensively studied in cancer research, as it has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. In addition, N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, indicating its potential as an adjuvant therapy.

properties

Product Name

N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide

Molecular Formula

C24H25ClN2O3S2

Molecular Weight

489.1 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]acetamide

InChI

InChI=1S/C24H25ClN2O3S2/c1-19-11-13-21(14-12-19)27(32(29,30)22-8-3-2-4-9-22)17-24(28)26-15-16-31-18-20-7-5-6-10-23(20)25/h2-14H,15-18H2,1H3,(H,26,28)

InChI Key

RHAYCBATNMAWPN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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